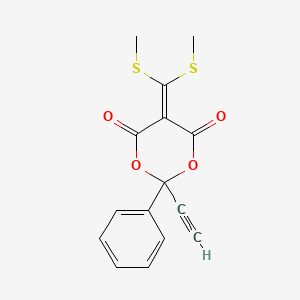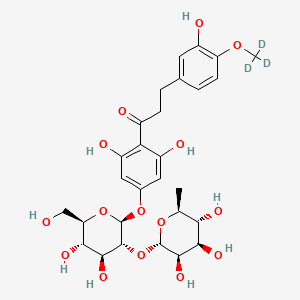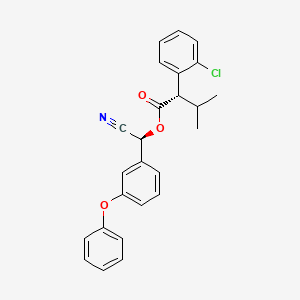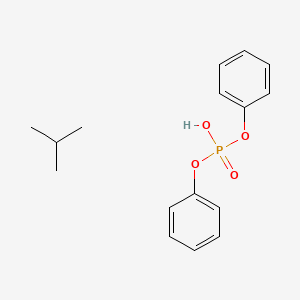
diphenyl hydrogen phosphate;2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl hydrogen phosphate is a chemical compound with the molecular formula C12H11O4PThis compound is a white crystalline powder that is soluble in benzene but insoluble in water . It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl hydrogen phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride in the presence of a base. The reaction typically proceeds as follows:
2 C6H5OH+POCl3→(C6H5O)2POH+2 HCl
This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, diphenyl hydrogen phosphate is produced using large-scale reactors where phenol and phosphorus oxychloride are reacted under controlled conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Diphenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyl phosphate.
Reduction: It can be reduced to form phenol and phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with diphenyl hydrogen phosphate under acidic or basic conditions.
Major Products
Oxidation: Diphenyl phosphate.
Reduction: Phenol and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diphenyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid diesters.
Biology: It is used in the study of enzyme mechanisms and as a model compound for studying phosphate esters.
Industry: It is used as an additive in paints and coatings, and as a flame retardant in plastics
Mechanism of Action
The mechanism of action of diphenyl hydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This mechanism is particularly important in biological systems where phosphorylation is a key regulatory process .
Comparison with Similar Compounds
Similar Compounds
- Triphenyl phosphate
- Trixylenyl phosphate
- Isodecyl diphenyl phosphate
- Cresyl diphenyl phosphate
- Isopropylphenyl diphenyl phosphate
Uniqueness
Diphenyl hydrogen phosphate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its solubility in organic solvents and insolubility in water make it particularly useful in organic synthesis and industrial applications .
Properties
Molecular Formula |
C16H21O4P |
|---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
diphenyl hydrogen phosphate;2-methylpropane |
InChI |
InChI=1S/C12H11O4P.C4H10/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-4(2)3/h1-10H,(H,13,14);4H,1-3H3 |
InChI Key |
JBPKOYMCJBXFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C.C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
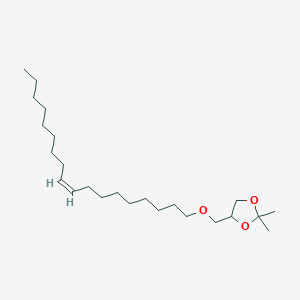
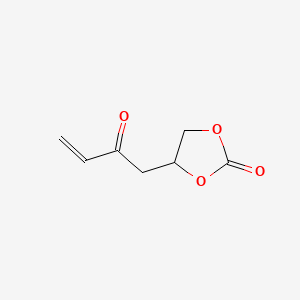
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
